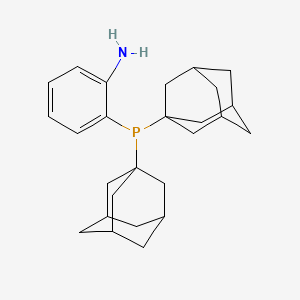
2-(Di(adamantan-1-yl)phosphino)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di(adamantan-1-yl)phosphino)aniline is a non-chiral aminophosphine ligand with the molecular formula C26H36NP and a molecular weight of 393.55 . This compound is notable for its unique structure, which includes adamantane groups, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di(adamantan-1-yl)phosphino)aniline typically involves the reaction of adamantane derivatives with phosphine and aniline under controlled conditions. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Di(adamantan-1-yl)phosphino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: Reduction reactions can modify the adamantane groups or the phosphine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen or hydrides, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Di(adamantan-1-yl)phosphino)aniline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in drug design and delivery systems.
Mecanismo De Acción
The mechanism by which 2-(Di(adamantan-1-yl)phosphino)aniline exerts its effects involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The adamantane groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline: This compound has a similar structure but includes N,N-dimethyl groups, affecting its reactivity and applications.
1,3-Dehydroadamantane: A related adamantane derivative used in different chemical transformations.
Uniqueness
2-(Di(adamantan-1-yl)phosphino)aniline is unique due to its specific combination of adamantane groups and phosphinoaniline structure, providing distinct steric and electronic properties that make it valuable in catalysis and material science .
Propiedades
Fórmula molecular |
C26H36NP |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[bis(1-adamantyl)phosphanyl]aniline |
InChI |
InChI=1S/C26H36NP/c27-23-3-1-2-4-24(23)28(25-11-17-5-18(12-25)7-19(6-17)13-25)26-14-20-8-21(15-26)10-22(9-20)16-26/h1-4,17-22H,5-16,27H2 |
Clave InChI |
NYEHVIMDLLFHMA-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4N)C56CC7CC(C5)CC(C7)C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


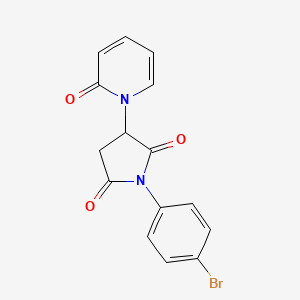
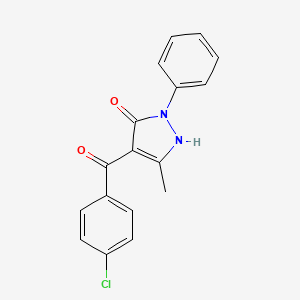
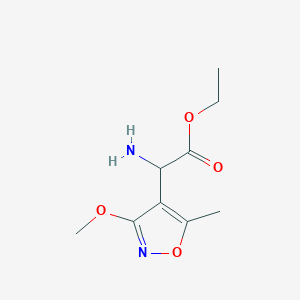
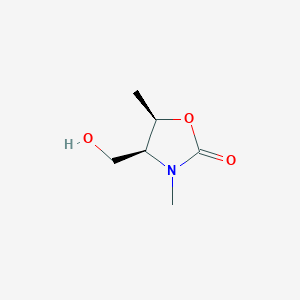
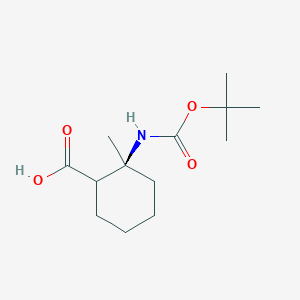
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
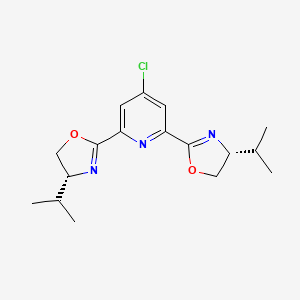

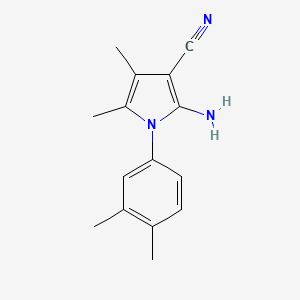
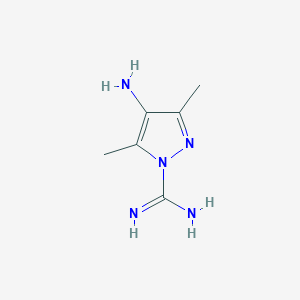

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)


